1,3-Diacetylbenzene

Neurotoxicity Axonopathy Protein Adduction

1,3-Diacetylbenzene is a non-neurotoxic aromatic δ-diketone, ideal as a negative control in axonopathy studies. Its meta-substitution enables soluble Schiff-base polymers and binucleating ligands for catalysis. With a melting point of 28-32°C, it's easy to handle. Standard research purity 97%.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 6781-42-6
Cat. No. B146489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetylbenzene
CAS6781-42-6
Synonyms1.3-Diacetylbenzene
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(=O)C
InChIInChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3
InChIKeyVCHOFVSNWYPAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diacetylbenzene (CAS 6781-42-6) Compound Profile: Properties and Core Applications


1,3-Diacetylbenzene (CAS 6781-42-6), also known as m-diacetylbenzene, is an aromatic δ-diketone (C10H10O2; MW: 162.19 g/mol) . It appears as white to off-white crystals with a melting point of 28–32 °C and a boiling point of 150–155 °C at 15 mmHg . The compound is soluble in ethanol, benzene, and chloroform . As a versatile synthetic intermediate, it serves as a precursor for Schiff-base ligands, binucleating organometallic complexes, and functional polymers [1].

Why Generic Substitution of 1,3-Diacetylbenzene with Other Diacetylbenzene Isomers is Problematic


The diacetylbenzene family comprises three regioisomers (1,2-, 1,3-, and 1,4-DAB), each with distinct spatial arrangements of the two acetyl groups on the benzene ring. This seemingly subtle positional variation translates into profound differences in physicochemical properties, chemical reactivity, and biological activity. For instance, the melting points differ by over 80 °C between the 1,3- and 1,4-isomers , directly impacting processing and formulation. More critically, the 1,2-isomer (1,2-DAB) is a potent neurotoxicant that reacts with and cross-links neural proteins, while the 1,3-isomer (1,3-DAB) is non-neurotoxic [1]. Furthermore, the regioisomers exhibit significantly different reactivity in catalytic hydrogenation [2] and produce polymers with vastly different solubility and thermal stability profiles [3]. These fundamental differences underscore that 1,3-diacetylbenzene is not an interchangeable commodity; its specific molecular geometry dictates its unique performance characteristics in both synthetic and biological contexts.

Quantitative Evidence for Selecting 1,3-Diacetylbenzene (CAS 6781-42-6) Over Closest Analogs


Differential Neurotoxicity: 1,3-Diacetylbenzene is Non-Neurotoxic Unlike the 1,2-Isomer

In contrast to the potent neurotoxic activity of 1,2-diacetylbenzene (1,2-DAB), its regioisomer 1,3-diacetylbenzene (1,3-DAB) exhibits no such toxicity. 1,2-DAB, but not 1,3-DAB, reacts with ε-amino and sulfhydryl groups on neural proteins, forming adducts and causing neurofilament accumulation [1]. In vivo studies in rats demonstrated that 1,2-DAB (20 mg/kg/day, i.p., 5 days/week for 2 weeks) caused significant alterations in spinal cord proteome, while an equimolar dose of 1,3-DAB showed no adverse effects [2]. In vitro, incubation of spinal cord slices with 1,2-DAB (1-10 mM) produced a concentration-dependent decrease in motor and cytoskeletal proteins, whereas 1,3-DAB had no effect [3]. This stark difference in biological activity is critical for researchers developing in vivo probes or studying neurotoxic mechanisms.

Neurotoxicity Axonopathy Protein Adduction

Catalytic Transfer Hydrogenation Reactivity: 1,3-Diacetylbenzene vs. 1,4-Diacetylbenzene

In catalytic transfer hydrogenation (CTH) using MgO as a catalyst and 2-propanol as a hydrogen donor, the reactivity of the diacetylbenzene regioisomers is not equivalent. A study directly comparing the isomers found that 1,4-diacetylbenzene exhibits significantly higher reactivity than 1,3-diacetylbenzene [1]. Specifically, 1,4-diacetylbenzene was reduced to 1-(4-acetylphenyl)-1-ethanol with a chemoselectivity (ChS) of 89% [2]. While precise conversion and yield data for 1,3-diacetylbenzene under identical conditions were not explicitly provided in the same study, the authors explicitly noted 'a significant difference in their reactivity was observed' and that '1,4-diacetylbenzene shows a higher reactivity with respect to the other regioisomer' [1]. The lower reactivity of the meta-isomer (1,3-DAB) is attributed to less effective electronic communication between the carbonyl groups compared to the para-isomer (1,4-DAB) [1].

Catalytic Hydrogenation Chemoselectivity Regioisomer Reactivity

Physical State and Melting Point: 1,3-Diacetylbenzene vs. 1,4-Diacetylbenzene

The physical state and melting point of the diacetylbenzene isomers differ dramatically, a consequence of their distinct molecular symmetry and crystal packing. 1,3-Diacetylbenzene (1,3-DAB) is a low-melting solid with a melting point of 28–32 °C, often appearing as a liquid at slightly above ambient temperature . In stark contrast, 1,4-diacetylbenzene (1,4-DAB) is a high-melting solid with a melting point of 111–115 °C . This difference of approximately 83 °C reflects the more efficient crystal packing of the centrosymmetric para-isomer. The 1,3-isomer's near-ambient melting point means it can be handled as a liquid with gentle warming, which may be advantageous for certain solution-phase reactions or for applications requiring a liquid monomer.

Melting Point Physical Properties Regioisomer Comparison

Polymer Solubility and Thermal Stability: Polymers Derived from 1,3-Diacetylbenzene vs. 1,4-Diacetylbenzene

The regioisomeric identity of the diacetylbenzene monomer dictates the properties of the resulting polymers. In a study on Schiff-base polymers formed by condensation with 1,5-diaminoanthraquinone, the polymer derived from 1,3-diacetylbenzene exhibited solubility in N,N-dimethylacetamide, while the polymer from 1,4-diacetylbenzene was only soluble in methanesulfonic acid and concentrated sulfuric acid [1]. Furthermore, the 1,4-diacetylbenzene-derived polymer could be thermally ring-closed in polyphosphoric acid to yield a material that lost only 10% of its weight at 900°C in a TGA test [1]. While specific TGA data for the 1,3-isomer-derived polymer were not provided, its lower solubility in common organic solvents suggests a different, less processable polymer architecture.

Schiff-Base Polymers Polymer Solubility Thermal Stability

Catalytic Performance of Metal Complexes Derived from 1,3-Diacetylbenzene Schiff Bases

1,3-Diacetylbenzene serves as a precursor for Schiff base ligands that, when complexed with transition metals, yield active catalysts for cyclohexane oxidation. A study synthesized a series of transition metal complexes (Ni, Cu, Fe, Co, Mn, Zn) from dithiocarbazate Schiff bases derived from 1,3-diacetylbenzene (diAC) and 2,6-diacetylpyridine (diAP) [1]. The Cu(II) complex of the S-benzyldithiocarbazate Schiff base derived from 1,3-diacetylbenzene, designated [CuSBdiAC], demonstrated the highest catalytic activity, achieving approximately 50% conversion of cyclohexane under mild conditions (4 hours, 70°C, 0.09 mmol catalyst, 20 mmol oxidant) [1]. The main products were cyclohexanol and cyclohexanone (KA oil), key precursors for nylon-6,6 production [1].

Schiff Base Catalysis Cyclohexane Oxidation

Optimal Application Scenarios for 1,3-Diacetylbenzene (CAS 6781-42-6) Based on Quantitative Differentiation


Neurobiology Research: A Non-Neurotoxic Control for Axonopathy Studies

Given its established non-neurotoxic profile, 1,3-diacetylbenzene (1,3-DAB) is the definitive negative control for studies investigating the mechanisms of γ-diketone-induced axonopathy. Unlike its toxic isomer 1,2-DAB, which cross-links neural proteins and causes neurofilament accumulation, 1,3-DAB shows no such reactivity in vitro (up to 10 mM) or in vivo (20 mg/kg/day in rats) [1]. Researchers can confidently use 1,3-DAB to isolate the specific molecular effects of the neurotoxic 1,2-isomer in proteomic and neuropathological studies [2].

Polymer Synthesis: Soluble Schiff-Base Polymers for Solution Processing

For applications requiring a soluble, processable Schiff-base polymer, 1,3-diacetylbenzene is the preferred monomer. Condensation with diamines yields polymers that are soluble in N,N-dimethylacetamide, enabling techniques like spin-coating, fiber spinning, or film casting [3]. This contrasts sharply with polymers from 1,4-diacetylbenzene, which are only soluble in strong acids like methanesulfonic acid, severely limiting their processability [3].

Coordination Chemistry: Precursor for Binucleating Ligands and Catalysts

The 1,3-arrangement of acetyl groups provides an ideal spatial template for constructing binucleating ligands. 1,3-Diacetylbenzene can be readily converted into bis-phosphine ligands, such as 1,3-bis(diphenylphosphinoacetyl)benzene, which form stable binuclear palladium complexes [4]. Furthermore, its Schiff base derivatives form catalytically active transition metal complexes, with the Cu(II) complex achieving ~50% conversion in cyclohexane oxidation to produce industrially relevant KA oil [5].

Selective Hydrogenation Studies: Probing Regioisomeric Effects on Reactivity

1,3-Diacetylbenzene serves as a key substrate for investigating the fundamental relationship between molecular geometry and reactivity in catalytic hydrogenation. Its significantly lower reactivity compared to the 1,4-isomer under MgO-catalyzed transfer hydrogenation conditions provides a clear model system for studying how meta- vs. para-substitution patterns influence electronic communication and steric accessibility at the carbonyl groups [6].

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